molecular formula C7H4BrNO B1605770 3-Bromofuro[2,3-c]pyridine CAS No. 92404-66-5

3-Bromofuro[2,3-c]pyridine

Cat. No. B1605770
CAS RN: 92404-66-5
M. Wt: 198.02 g/mol
InChI Key: KSJRECIUOPOGCZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 78-79°C .

Scientific Research Applications

Synthesis and Reaction Studies

3-Bromofuro[2,3-c]pyridine has been a subject of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Research has shown various reactions involving this compound. For example, Yamaguchi et al. (1998) investigated the reactions of 3-bromo derivatives of furo[2,3-b]-pyridine, including 3-bromofuro[2,3-c]pyridine, demonstrating their transformation into various derivatives through bromination, nitration, cyanation, chlorination, and acetoxylation processes (Yamaguchi et al., 1998).

Directed Deprotonation-Transmetalation

In a study by Karig et al. (2001), the directed deprotonation-transmetalation method was applied to 3-bromopyridine, which is structurally related to 3-bromofuro[2,3-c]pyridine. This method provided a flexible route to substituted pyridines, showing the potential of 3-bromofuro[2,3-c]pyridine in advanced organic synthesis (Karig et al., 2001).

Application in Natural Alkaloid Synthesis

The compound has also been used in the synthesis of natural alkaloids. Baeza et al. (2010) utilized a derivative of 3-bromofuro[2,3-c]pyridine in the synthesis of variolin B and deoxyvariolin B, two significant natural alkaloids. This study highlights the application of 3-bromofuro[2,3-c]pyridine in the field of medicinal chemistry (Baeza et al., 2010).

Safety And Hazards

  • Storage : Store at room temperature (RT) .

properties

IUPAC Name

3-bromofuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJRECIUOPOGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348913
Record name 3-bromofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[2,3-c]pyridine

CAS RN

92404-66-5
Record name 3-bromofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromofuro[2,3-c]pyridine
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Reactant of Route 6
3-Bromofuro[2,3-c]pyridine

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